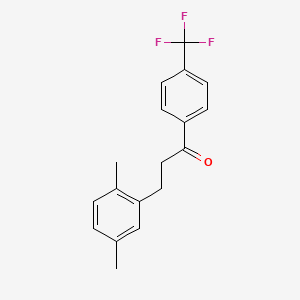

3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Description

3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone is a propiophenone derivative characterized by a 2,5-dimethylphenyl substituent at the ketone-bearing phenyl ring (position 3) and a trifluoromethyl (-CF₃) group at the para position (4') of the adjacent phenyl ring.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-3-4-13(2)15(11-12)7-10-17(22)14-5-8-16(9-6-14)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVLOZVBJIOGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644750 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-86-1 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone is generally achieved through aromatic ketone formation via condensation or acylation reactions involving appropriately substituted aromatic precursors. The key synthetic approaches include:

Friedel-Crafts Acylation : This classical method involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically requires anhydrous conditions and controlled temperatures (0°C to 50°C) to optimize yield and minimize side reactions.

Condensation Reactions (Claisen-Schmidt or Aldol-type) : These involve condensation between substituted benzaldehydes and trifluoromethyl acetophenones under basic conditions (e.g., sodium hydroxide or potassium hydroxide) in polar solvents like ethanol or methanol. The reaction proceeds at room temperature or slightly elevated temperatures.

Detailed Synthetic Route Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,5-Dimethylbenzaldehyde + 4'-trifluoromethylacetophenone | Starting aromatic compounds with desired substituents |

| 2 | Base catalyst (NaOH or KOH), solvent (ethanol or methanol) | Facilitates condensation reaction to form α,β-unsaturated ketone intermediate |

| 3 | Purification by recrystallization or column chromatography | Isolates pure 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone |

This multi-step process allows for the formation of the propiophenone structure with precise substitution patterns.

Industrial-Scale Considerations

Continuous Flow Reactors : For industrial production, continuous flow systems are employed to enhance reaction control, reproducibility, and scalability. These reactors allow precise temperature and mixing control, reducing by-products and improving yield.

Automated Systems : Automation in reagent addition, temperature control, and product isolation enhances efficiency and safety, especially when handling reactive acyl chlorides and Lewis acids.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst for Friedel-Crafts acylation |

| Temperature | 0°C to 50°C | Controlled to avoid side reactions |

| Solvent | Anhydrous dichloromethane, chloroform, or ethanol | Solvent choice depends on reaction type |

| Reaction Time | 1 to 6 hours | Optimized based on scale and desired conversion |

| Purification | Recrystallization, column chromatography | Ensures high purity of final product |

Research Findings on Preparation Efficiency

Yield Optimization : Studies indicate that maintaining anhydrous conditions and slow addition of acyl chloride improves yield in Friedel-Crafts acylation.

Selectivity : The position of methyl substituents on the phenyl ring (e.g., 2,5- vs. 2,6-dimethyl) affects regioselectivity and product distribution. Proper choice of starting materials is crucial.

Purity Control : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) effectively separates the desired ketone from side products.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride, 2,5-dimethylbenzene | AlCl3, 0-50°C, anhydrous solvent | High yield, straightforward | Requires strict anhydrous conditions, corrosive reagents |

| Claisen-Schmidt Condensation | 2,5-Dimethylbenzaldehyde, trifluoromethylacetophenone | NaOH or KOH, ethanol, room temp | Mild conditions, scalable | May require purification steps to remove side products |

| Continuous Flow Synthesis | Same as above | Automated flow reactor, controlled temp | Enhanced control, scalability | Requires specialized equipment |

Additional Notes

The trifluoromethyl group enhances lipophilicity and bioavailability of derivatives, making this compound valuable in medicinal chemistry.

Environmental and safety protocols are essential due to the use of corrosive catalysts and volatile organic solvents.

Purification techniques are critical for obtaining material suitable for research or industrial use.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the carbonyl group may be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the rings can be replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various scientific fields:

1. Organic Synthesis:

- Building Block: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic reactions, including Friedel-Crafts acylation and cross-coupling reactions like Suzuki–Miyaura coupling .

- Synthetic Routes: Common synthetic methods involve the use of Lewis acids and oxidizing agents to introduce functional groups or modify existing ones.

2. Medicinal Chemistry:

- Potential Therapeutic Applications: Research has indicated that this compound may possess anti-inflammatory and anticancer properties. It is under investigation for its ability to inhibit specific enzymes and modulate receptor activity involved in inflammatory pathways .

- Cytotoxicity Studies: In vitro studies have shown that it can induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent against certain types of cancer .

3. Biochemical Assays:

- The compound is utilized in biochemical assays to study enzyme activities and protein interactions. Its unique chemical properties allow for specific binding to molecular targets, making it valuable in biological research .

Case Studies

1. Anti-inflammatory Activity:

- A study assessed the anti-inflammatory effects of 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone in an animal model. Results demonstrated significant reductions in inflammation markers when administered at therapeutic doses .

2. Anticancer Potential:

Mechanism of Action

The compound’s mechanism of action depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Features a 2,5-dimethylphenyl group attached to a hydroxynaphthalene-carboxamide scaffold.

- Bioactivity : Demonstrates potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) .

- Key Factors :

- Substituent Position : Ortho/para-dimethyl groups enhance lipophilicity and steric bulk, improving membrane permeability.

- Electron Effects : Methyl groups are weakly electron-donating, stabilizing charge-transfer interactions in photosystem II.

2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene

- Structure: A phenylphenalenone derivative with a 4'-methoxy group and hydroxylated dihydrofuran core.

- Bioactivity: Implicated in plant antibiotic resistance due to its role as a biosynthetic intermediate for phenylphenalenone phytoalexins .

- Stereochemistry: Relative configuration of hydroxyl groups (e.g., axial vs. equatorial) impacts binding specificity .

3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone

- Structure: Differs from the above compounds in its propiophenone backbone and trifluoromethyl substitution.

- Electronic Effects: -CF₃ is strongly electron-withdrawing, which may polarize the ketone moiety, affecting binding to biological targets (e.g., enzymes or receptors). Steric Profile: The 2,5-dimethylphenyl group introduces ortho steric hindrance, which could limit rotational freedom and stabilize specific conformations.

Structural and Functional Data Table

Mechanistic Insights

- PET Inhibition : Compounds with disubstituted phenyl groups (e.g., 2,5-dimethyl or 3,5-difluoro) show enhanced PET inhibition due to optimized lipophilicity and charge distribution . The target compound’s -CF₃ group may similarly enhance binding to chloroplast membranes but through distinct dipole interactions.

- Stereochemical Sensitivity: Unlike phenylphenalenones, where hydroxyl group configuration dictates bioactivity , the propiophenone derivative’s activity is likely less stereochemically dependent due to its simpler backbone.

Notes

Limitations: Direct experimental data on 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone are scarce; comparisons rely on structural analogs and substituent effect principles.

Research Gaps : Quantitative studies on its lipophilicity (logP), electronic parameters (Hammett σ), and biological activity are needed to validate inferences.

Synthetic Considerations : The compound’s trifluoromethyl group may pose challenges in synthesis compared to methoxy or methyl analogs due to the reactivity of fluorine-containing reagents.

Biological Activity

3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone (CAS No. 898753-86-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a dimethylphenyl moiety, which are significant for its biological activity. The chemical structure can be represented as follows:

Synthesis

The synthesis of 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone typically involves the following steps:

- Starting Materials : 2,5-dimethylbenzaldehyde and trifluoromethylacetophenone.

- Reaction Conditions : The reaction is usually carried out under basic conditions using a catalyst such as sodium hydroxide.

- Yield : The reaction yields a pale-yellow oil, which can be purified through recrystallization.

Antimicrobial Properties

Research indicates that compounds similar to 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone exhibit significant antimicrobial activity against various pathogens. Notably:

- Antibacterial Activity : Studies have shown that derivatives of the 2,5-dimethylphenyl scaffold possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against these resistant strains.

- Antifungal Activity : Compounds with similar structures have demonstrated broad-spectrum antifungal properties against drug-resistant strains of Candida species, including Candida auris .

Anticancer Activity

Certain derivatives of 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone have shown promising anticancer activity:

- Mechanism of Action : The compound has been linked to the induction of apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as Bcl-xL and Bcl-2 .

- Cell Line Studies : In vitro studies demonstrated reduced viability in cancer cell lines like Caco-2 and A549, indicating potential for further development as an anticancer agent .

The biological activity of 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone is believed to stem from its ability to interact with various cellular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and may improve binding to enzyme active sites.

- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways related to inflammation and cancer progression.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the efficacy of several derivatives against MRSA and VRE. Compounds with the 2,5-dimethylphenyl structure showed enhanced activity compared to traditional antibiotics .

- Anticancer Research : Research focusing on the apoptotic effects of related compounds demonstrated that modifications to the phenyl ring significantly influenced cytotoxicity in various cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity (MIC) | Anticancer Activity |

|---|---|---|---|

| 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone | Structure | 1 µg/mL (against MRSA) | Moderate |

| 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid | Structure | 4 µg/mL (against VRE) | Low |

| 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | Structure | 2 µg/mL (against MRSA) | High |

Q & A

Q. What are the standard synthetic routes for 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, trifluoromethylphenyl ketone intermediates (e.g., 3,4,5-trifluorophenylmethanone) are coupled with substituted dimethylphenyl boronic acids using palladium catalysts . Key intermediates include halogenated precursors (e.g., brominated aryl groups) and trifluoromethyl-substituted ketones. Reaction conditions (e.g., solvent: THF, catalyst: Pd(PPh₃)₄) must be optimized to avoid side reactions like dehalogenation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, focusing on signals for trifluoromethyl (-CF₃, δ ~110-120 ppm in ¹³C NMR) and dimethylphenyl protons (δ ~2.3 ppm for methyl groups) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while FTIR confirms carbonyl (C=O, ~1680 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a precursor in polymer synthesis (due to electron-withdrawing CF₃ groups) and as a ligand in coordination chemistry for studying metal-organic frameworks (MOFs). Its photophysical properties (e.g., fluorescence quenching) are analyzed via UV-Vis spectroscopy for optoelectronic material development .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer :

Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state structures). Use variable-temperature NMR to assess conformational flexibility. Cross-validate with X-ray data and Density Functional Theory (DFT) calculations to model electronic environments . For example, PubChem’s computed InChI data (e.g.,

InChI=1S/C13H7F3O) can guide spectral assignments .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodological Answer : Catalyst loading (e.g., reducing Pd from 5 mol% to 2 mol%) and solvent selection (e.g., replacing THF with toluene for better thermal stability) improve scalability. Monitor reaction progress via TLC or in-situ FTIR to identify byproducts (e.g., dehalogenated derivatives) early . Batch purification using silica gel chromatography (hexane:EtOAc gradient) enhances recovery rates .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in photochemical studies?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict excitation energies. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions. Solvent effects are incorporated via Polarizable Continuum Models (PCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.